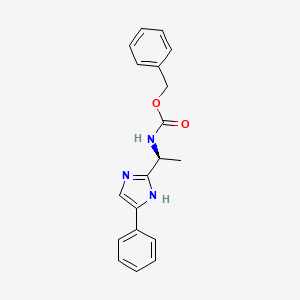

2-(Bromomethyl)-4-phenylthiazole

Descripción general

Descripción

2-(Bromomethyl)-4-phenylthiazole, also known as BMTP, is a synthetic aromatic heterocyclic compound that is used in various scientific research applications. It is an organic compound with a molecular formula of C10H8BrNS and a molecular weight of 256.17 g/mol. BMTP is a colorless, crystalline solid with a melting point of 164-165°C and a boiling point of 315°C. It is soluble in ethanol and methanol, but insoluble in water.

Aplicaciones Científicas De Investigación

Synthesis of Block Copolymers

- Application Summary : Bromomethyl compounds are used in the synthesis of block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization. Specifically, 4-bromomethyl benzoyl chloride is used to obtain poly (styrene-b-methyl methacrylate) block copolymers .

- Method of Application : The process involves the reaction of 4-methylbenzoyl chloride and N-bromosuccinimide to obtain 4-bromomethyl benzoyl chloride. This is then reacted with t-butyl hydroperoxide to obtain the mono functional bromomethyl benzoyl t-butyl peroxy ester (t-BuBP). The t-BuBP is used with methyl methacrylate to synthesize terminally brominated poly (methyl methacrylate) (PMMA-Br) via free-radical polymerization .

- Results or Outcomes : The block copolymers were successfully synthesized and characterized by FT-IR, 1 H-NMR, GPC, and TGA. The Mn,GPC values of the copolymers were between 24,900 g.mol −1 and 74,100 g.mol −1 .

Synthesis of Vicinal Haloether Compounds

- Application Summary : Bromomethyl compounds are used in the synthesis of novel vicinal haloether compounds, specifically 2-bromo-2-(methoxy(phenyl)methyl)malononitrile .

- Method of Application : The specific method of synthesis is not detailed in the source, but it involves the use of β, β-dicyanostyrene derivatives .

- Results or Outcomes : Two novel vicinal haloether compounds were successfully synthesized and characterized by NMR .

pH Indicator

- Application Summary : Bromothymol blue, which contains a bromomethyl group, is used as a pH indicator. It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .

- Method of Application : Bromothymol blue is typically sold in solid form as the sodium salt of the acid indicator. It is added to the solution whose pH needs to be measured. The color change from yellow to blue indicates the pH of the solution .

- Results or Outcomes : Bromothymol blue is a reliable and widely used pH indicator in laboratory settings .

Pesticide

- Application Summary : Bromomethane, also known as methyl bromide, is an organobromine compound that was used extensively as a pesticide until being phased out by most countries in the early 2000s .

- Method of Application : As a pesticide, bromomethane was used to control a wide variety of pest insects, weeds, and plant diseases. It was applied by soil fumigation, structural fumigation, and quarantine treatment .

- Results or Outcomes : Bromomethane was effective as a pesticide, but due to its ozone-depleting properties, its use has been restricted .

Synthesis of Phenylthiomethyl Azide

- Application Summary : Bromomethyl compounds are used in the synthesis of phenylthiomethyl azide, a useful electrophile .

- Method of Application : The specific method of synthesis is not detailed in the source, but it involves the use of aromatic substrates .

- Results or Outcomes : The compound was successfully synthesized in nearly quantitative yield .

Medicinal Chemistry

- Application Summary : Boronic acids, which can be synthesized from bromomethyl compounds, have been studied in medicinal chemistry. They have shown potential in various biological applications, such as anticancer and antibacterial activities .

- Method of Application : The specific method of synthesis and application is not detailed in the source, but it involves the introduction of a boronic acid group to bioactive molecules .

- Results or Outcomes : The modification of bioactive molecules with a boronic acid group has shown to improve selectivity, physicochemical, and pharmacokinetic characteristics, enhancing the already existing activities .

Propiedades

IUPAC Name |

2-(bromomethyl)-4-phenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNS/c11-6-10-12-9(7-13-10)8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRGZTAFPPWJGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50703877 | |

| Record name | 2-(Bromomethyl)-4-phenyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50703877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-4-phenylthiazole | |

CAS RN |

78502-79-1 | |

| Record name | 2-(Bromomethyl)-4-phenyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50703877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-(5-bromo-3-ethynylpyrazin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B1442308.png)

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzoic acid methyl ester](/img/structure/B1442316.png)

![5,5-Dioctyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,d]silole](/img/structure/B1442325.png)

![2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B1442329.png)